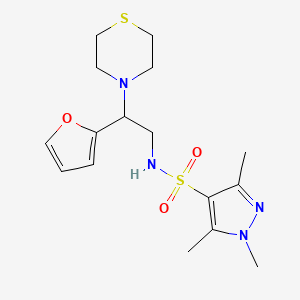

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a hybrid structure integrating a furan heterocycle, a thiomorpholine ring, and a 1,3,5-trimethylpyrazole core. The thiomorpholine moiety (a sulfur-containing morpholine analog) may improve lipophilicity and metabolic stability compared to oxygen-containing morpholine derivatives.

Synthesis of this compound likely involves sulfonylation of the pyrazole amine followed by coupling with the furan-thiomorpholinoethyl substituent.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3S2/c1-12-16(13(2)19(3)18-12)25(21,22)17-11-14(15-5-4-8-23-15)20-6-9-24-10-7-20/h4-5,8,14,17H,6-7,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIIRUYCRHKMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a novel compound that belongs to the pyrazole and sulfonamide classes of drugs. These classes are recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique structure, which includes a pyrazole ring substituted with a sulfonamide group and a furan moiety. The presence of thiomorpholine adds to its molecular complexity and potential bioactivity.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported the synthesis of several pyrazole-4-sulfonamide derivatives and evaluated their in vitro activity against U937 cells. The results indicated that these compounds did not exhibit cytotoxicity but showed promising antiproliferative activity with half-maximal inhibitory concentrations (IC50) that warrant further investigation .

The biological activity of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide may be attributed to its ability to inhibit specific enzymes or pathways involved in cell proliferation. Pyrazole derivatives are known to interfere with protein glycation and exhibit antioxidant properties, which could contribute to their anticancer effects .

Comparative Analysis of Pyrazole Derivatives

A comparative analysis of various pyrazole derivatives has been conducted to understand their biological efficacy better. The following table summarizes the biological activities reported for selected pyrazole compounds:

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antiproliferative | 15 | |

| Compound B | Antibacterial | 10 | |

| Compound C | Antifungal | 20 | |

| N-(furan-2-yl)... | Antiproliferative | TBD | This study |

Case Studies and Research Findings

- Anticancer Activity : A study focused on the antiproliferative effects of various sulfonamide derivatives, including those containing pyrazole moieties. The findings suggested that these compounds could serve as potential leads for developing new anticancer agents due to their selective cytotoxicity against cancer cells while sparing normal cells .

- Antimicrobial Properties : Other research has highlighted the antimicrobial potential of sulfonamide derivatives. Compounds structurally similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

- Anti-inflammatory Effects : Pyrazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Scientific Research Applications

The compound has demonstrated a range of biological activities, including:

- Antimicrobial Properties: Research indicates that compounds with sulfonamide groups often exhibit antimicrobial activity. The presence of the pyrazole and furan rings may enhance this activity by improving interaction with microbial targets .

- Anticancer Potential: Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects: Compounds containing sulfonamide groups have been investigated for their anti-inflammatory effects. The unique structure of this compound may contribute to its efficacy in reducing inflammation in various models .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against a range of bacterial strains. Results indicated that derivatives similar to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Anticancer Evaluation

In vitro studies assessed the cytotoxic effects of this class of compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that certain derivatives exhibited IC50 values lower than those of standard chemotherapy agents, indicating potential as novel anticancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and sulfonamide derivatives with overlapping functional groups or therapeutic relevance.

Structural Analogs

Functional Group Analysis

- Sulfonamide vs.

- Thiomorpholine vs.

- Furan vs. Fluorophenyl/Chromen : The furan ring in the target compound offers moderate electron-rich aromaticity compared to the electron-deficient fluorophenyl and chromen systems in Analog 2. This difference may alter binding affinities in targets like kinases or GPCRs.

Pharmacokinetic and Pharmacodynamic Insights

- Metabolic Stability : The thiomorpholine and furan groups in the target compound may confer intermediate metabolic stability. In contrast, Analog 2’s fluorine substituents and chromen system reduce oxidative metabolism, as seen in its higher melting point and reported kinase inhibition.

- Target Selectivity : The trimethylpyrazole core in the target compound may sterically hinder off-target interactions compared to the pyrazolopyrimidine scaffold in Analog 2, which is associated with broad-spectrum kinase inhibition.

Q & A

Q. What synthetic strategies are recommended for preparing sulfonamide-pyrazole hybrids like this compound?

Methodology: A two-step approach is common:

- Step 1 : Condensation of a substituted pyrazole precursor (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride) with a thiomorpholinoethyl-furan intermediate under anhydrous conditions. Use triethylamine as a base in THF or DCM to drive sulfonamide bond formation .

- Step 2 : Purification via recrystallization (e.g., ethanol/water mixtures) and characterization by / NMR and LC-MS to confirm regioselectivity and purity . Key Challenge: Avoid competing side reactions (e.g., oxidation of the thioether group) by maintaining inert atmospheres.

Q. How should crystallographic data be interpreted to resolve structural ambiguities in such molecules?

Methodology:

- Use single-crystal X-ray diffraction to determine dihedral angles between heterocyclic rings (e.g., furan-pyrazole: ~31°, pyrazole-benzene: ~56°), which influence conformational stability and intermolecular interactions .

- Address disorder in flexible moieties (e.g., furan ring) via rigid-body refinement constraints and validate with residual electron density maps . Data Contradiction: Discrepancies between experimental and computational bond lengths (e.g., C–S in thiomorpholine) may arise from dynamic effects in solution vs. solid state.

Advanced Research Questions

Q. What computational tools can predict the impact of substituents (e.g., trifluoromethyl, thiomorpholine) on bioactivity?

Methodology:

- Perform molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity to target proteins (e.g., carbonic anhydrase IX, a sulfonamide target). Focus on the sulfonamide’s hydrogen-bonding capacity with active-site zinc ions .

- Use QSAR models to correlate electronic effects of the trifluoromethyl group (lipophilic, electron-withdrawing) with cytotoxicity or solubility . Data Contradiction: Computational predictions may overestimate activity if crystal packing forces (e.g., N–H···O hydrogen bonds) are not accounted for in docking simulations .

Q. How can hydrogen-bonding networks be exploited to design derivatives with enhanced stability?

Methodology:

- Analyze X-ray data for recurrent supramolecular motifs (e.g., 18-membered {···HNSC4NN}2 synthons) that stabilize layered structures. Incorporate polar substituents (e.g., –NO2, –OH) to reinforce these interactions .

- Validate via thermal analysis (TGA/DSC) to correlate hydrogen-bond density with melting point elevation (e.g., analogs with additional –NH2 groups show ~20°C higher m.p.) .

Q. What strategies mitigate challenges in characterizing sulfur-containing moieties (e.g., thiomorpholine)?

Methodology:

- Use high-resolution mass spectrometry (HR-MS) with ESI+ ionization to detect sulfur isotope patterns (/) and confirm molecular integrity.

- Employ - HMBC NMR to resolve overlapping signals from thiomorpholine’s nitrogen environment . Data Contradiction: X-ray refinement may fail to resolve dynamic thioether conformers; pair with MD simulations to model flexibility .

Experimental Design Table

Critical Analysis of Evidence

- The synthesis protocol in for analogous sulfonamides provides a template but requires modification to accommodate the thiomorpholine group’s sensitivity to oxidation.

- Crystallographic data in highlight the importance of non-covalent interactions in stability, though disorder in flexible regions complicates refinement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.